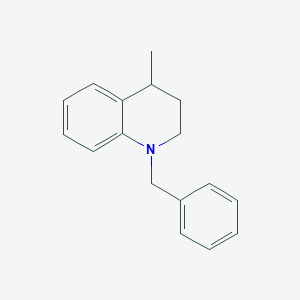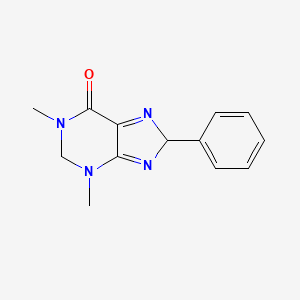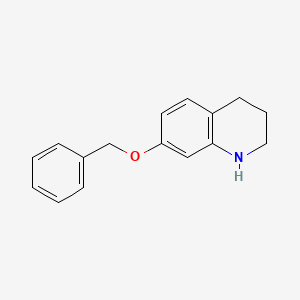![molecular formula C13H15N3O2 B11870224 4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one CAS No. 646450-77-3](/img/structure/B11870224.png)
4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The hydroxypyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the hydroxypyrrolidine group.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrrolidine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The quinazolinone core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)quinazolin-2-ol
- 2-Methylquinazolin-4-ol
- 3-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(S)-4-(3-Hydroxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
646450-77-3 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
4-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O2/c1-8-14-12-6-9(17)2-3-11(12)13(15-8)16-5-4-10(18)7-16/h2-3,6,10,17-18H,4-5,7H2,1H3/t10-/m0/s1 |
InChI 键 |
CLPKCOXYZFCNDU-JTQLQIEISA-N |
手性 SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CC[C@@H](C3)O |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)



![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)







